

Application Notes and Protocols for Condensations of Cyclohexane-1,3,5-trione

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Compound of Interest

Compound Name: Cyclohexane-1,3,5-trione

Cat. No.: B11759072

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key condensation reactions involving **Cyclohexane-1,3,5-trione**. It is tailored for professionals in chemical research and pharmaceutical development, offering structured data, comprehensive methodologies, and clear visual diagrams to facilitate experimental design and execution.

Introduction: The Tautomerism of Cyclohexane-1,3,5-trione

Cyclohexane-1,3,5-trione exists in a tautomeric equilibrium with its aromatic enol form, Benzene-1,3,5-triol, commonly known as phloroglucinol. Due to the stability conferred by aromaticity, the equilibrium heavily favors the phloroglucinol form.^[1] Consequently, while the target reactant is the trione, most condensation reactions begin with the commercially available and more stable phloroglucinol. The reactions proceed under conditions that facilitate tautomerization, allowing the reactive keto form to participate as the active methylene or carbonyl component.

Caption: Keto-Enol tautomerism of **Cyclohexane-1,3,5-trione**.

Application Note 1: Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β -keto ester under acidic conditions.[2] Phloroglucinol, as the enol tautomer of **Cyclohexane-1,3,5-trione**, is a highly activated phenol and readily undergoes this reaction to produce polyhydroxylated coumarins, which are valuable scaffolds in medicinal chemistry.

Data Presentation: Comparative Reaction Conditions

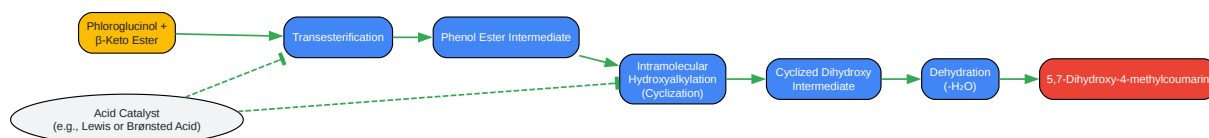
The synthesis of 5,7-dihydroxy-4-methylcoumarin from phloroglucinol and a β -keto ester can be achieved using various catalytic systems. The choice of catalyst significantly impacts reaction time and yield.

Reactant 1	Reactant 2	Catalyst (mol%)	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Phloroglucinol	Ethyl Acetoacetate	Zn _{0.925} Ti _{0.075} O ₂ (10)	None (Solvent-free)	120	2.5 h	94	[3]
Phloroglucinol	Ethyl Acetoacetate	Choline chloride: L-(+)-tartaric acid (1:2 DES)	None (Solvent-free)	110	10 min	98	[4]
Phloroglucinol	Methyl Acetoacetate	Zirconium Phosphate (amorphous)	None (Solvent-free)	120	4 h	92	

DES: Deep Eutectic Solvent

Reaction Mechanism: Pechmann Condensation

The reaction mechanism involves an initial acid-catalyzed transesterification between the phenol and the β -keto ester, followed by an intramolecular electrophilic attack (hydroxyalkylation) on the activated aromatic ring, and concludes with a dehydration step to form the coumarin ring.[2][5]



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Caption: Generalized mechanism of the Pechmann condensation.

Experimental Protocol: Synthesis of 5,7-dihydroxy-4-methylcoumarin

This protocol is adapted from a solvent-free method utilizing a deep eutectic solvent (DES) as a reusable and biodegradable catalyst and reaction medium.[4]

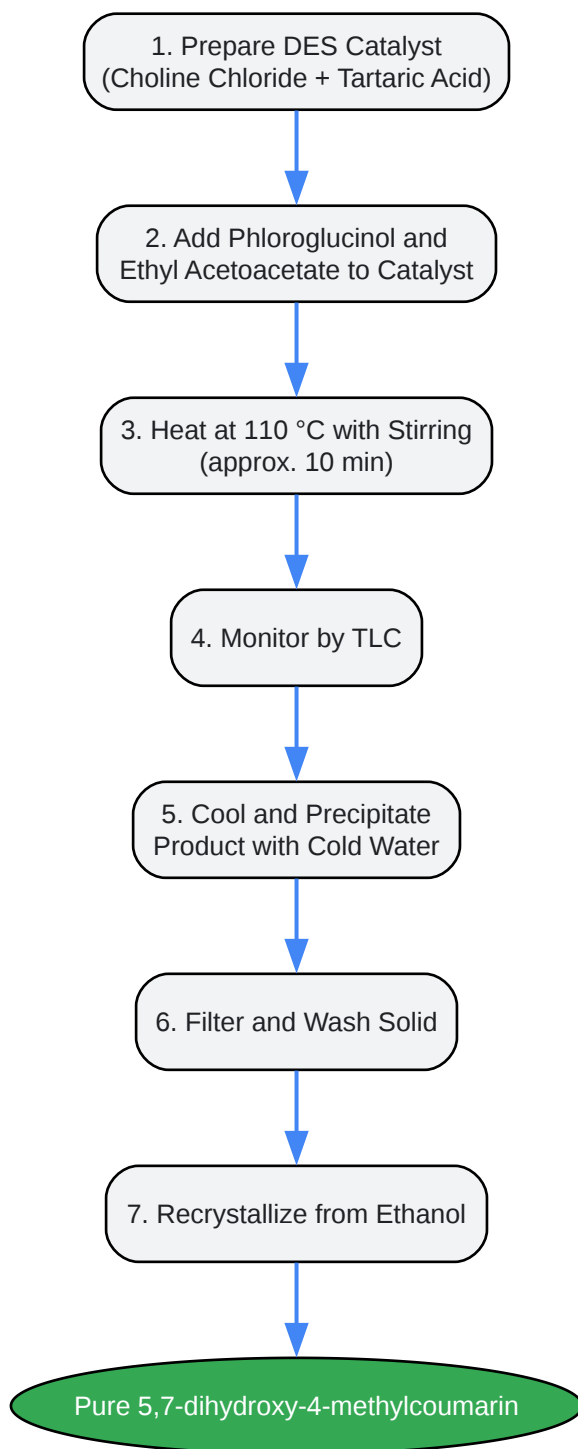
Materials:

- Phloroglucinol (1.0 equiv.)
- Ethyl acetoacetate (1.0 equiv.)
- Choline chloride (1.0 equiv.)
- L-(+)-tartaric acid (2.0 equiv.)
- Round-bottom flask
- Magnetic stirrer and hot plate with oil bath
- Ice bath

- Ethanol (for recrystallization)

Procedure:

- Catalyst Preparation: Prepare the deep eutectic solvent by mixing choline chloride (1 part) and L-(+)-tartaric acid (2 parts) in a beaker. Heat the mixture gently (around 80 °C) with stirring until a clear, homogeneous liquid is formed.
- Reaction Setup: In a round-bottom flask, add phloroglucinol (1.0 equiv.) and ethyl acetoacetate (1.0 equiv.) to the prepared DES catalyst.
- Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.^[4]
- Work-up: After completion, cool the reaction mixture to room temperature and add cold water to precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration and wash it with water. Recrystallize the crude solid from ethanol to obtain pure 5,7-dihydroxy-4-methylcoumarin.



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Caption: Experimental workflow for coumarin synthesis via Pechmann condensation.

Application Note 2: Multicomponent Reactions for Heterocycle Synthesis

The active methylene groups (-CH₂-) flanked by two carbonyls in the **Cyclohexane-1,3,5-trione** tautomer make it an ideal substrate for Knoevenagel-type condensations and a variety of multicomponent reactions (MCRs).[6] These one-pot reactions allow for the rapid assembly of complex molecular architectures from simple precursors, a highly desirable strategy in drug discovery.[7][8]

Phenylboronic Acid-Mediated Triple Condensation

A notable example is the triple condensation of phloroglucinol with α,β -unsaturated carbonyl compounds, mediated by phenylboronic acid. This reaction proceeds in a single step to afford novel, C₃-symmetric 2H-chromene derivatives, which are analogues of bioactive natural products.[9]

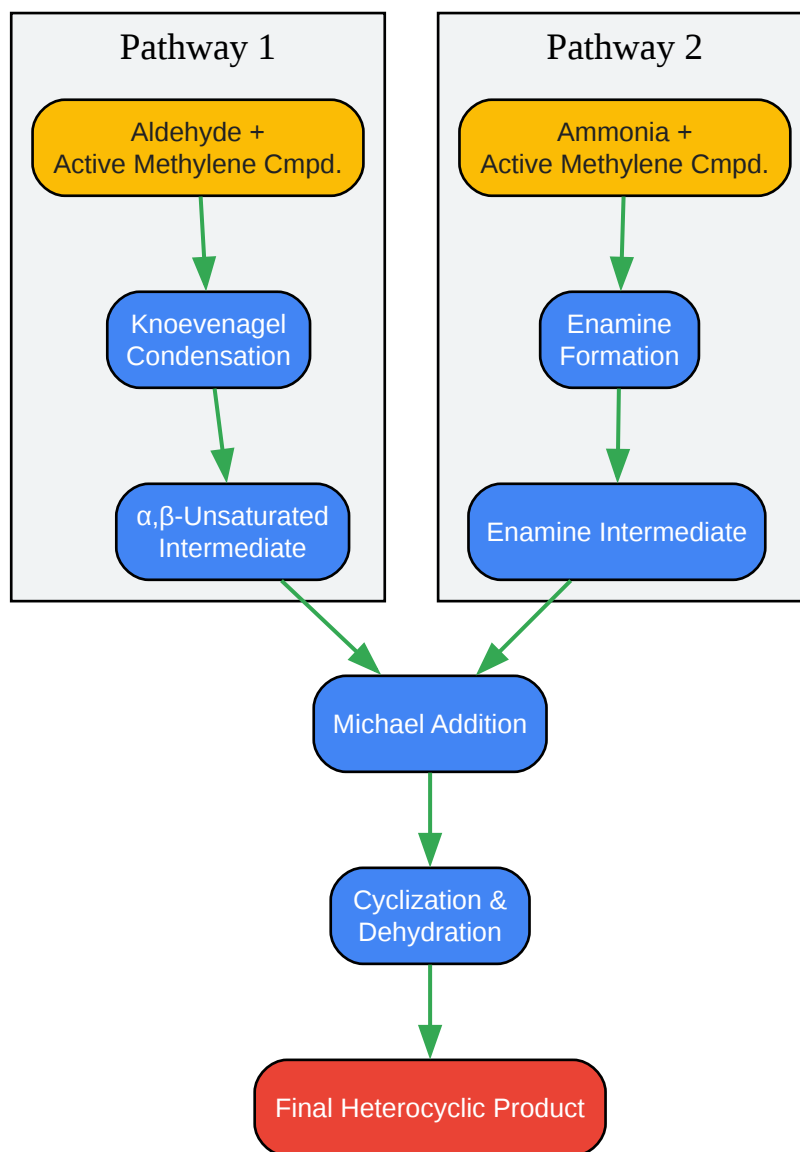
Data Presentation: Reaction Conditions

Reactant 1	Reactant 2	Catalyst	Solvent	Temperature	Time (h)	Yield (%)	Reference
Phloroglucinol	Crotonaldehyde	Phenylboronic Acid	Benzene	Reflux	24	70	[9]
Phloroglucinol	Cinnamaldehyde	Phenylboronic Acid	Benzene	Reflux	24	65	[9]
Phloroglucinol	Citral	Pyridine	Pyridine	Not specified	Not specified	Not specified	[10]

Reaction Mechanism: A Hantzsch-Type Pathway Analogy

While the specific mechanism for the phenylboronic acid reaction is unique, many MCRs involving 1,3-dicarbonyl compounds follow pathways analogous to the Hantzsch pyridine synthesis.[11][12] This typically involves an initial Knoevenagel condensation between an

aldehyde and the active methylene compound, followed by the formation of an enamine from a second dicarbonyl equivalent and a nitrogen source. A subsequent Michael addition and cyclization/dehydration cascade yields the final heterocyclic product.



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Caption: General mechanism for Hantzsch-type multicomponent reactions.

Experimental Protocol: Synthesis of a C₃-Symmetric 2H-Chromene Derivative

This protocol is based on the phenylboronic acid-mediated triple condensation of phloroglucinol and crotonaldehyde.[9]

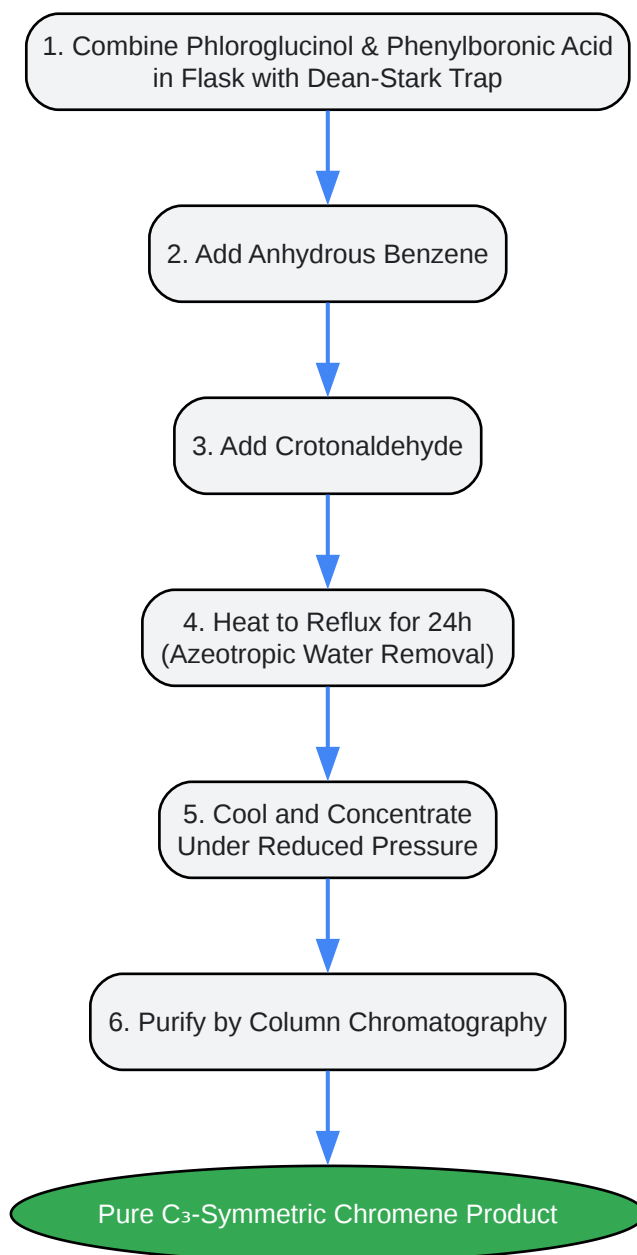
Materials:

- Phloroglucinol (1.0 equiv.)
- Crotonaldehyde (3.0 equiv.)
- Phenylboronic acid (1.0 equiv.)
- Benzene (anhydrous)
- Dean-Stark apparatus
- Round-bottom flask, condenser
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add phloroglucinol (1.0 equiv.) and phenylboronic acid (1.0 equiv.).
- **Solvent Addition:** Add anhydrous benzene to the flask to dissolve/suspend the reagents.
- **Reagent Addition:** Add crotonaldehyde (3.0 equiv.) to the mixture.
- **Reaction Execution:** Heat the mixture to reflux. Water generated during the condensation is removed azeotropically and collected in the Dean-Stark trap.
- **Monitoring:** Continue refluxing for 24 hours, monitoring the reaction by TLC.
- **Work-up:** After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

- Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the desired chromene product.



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Caption: Experimental workflow for a multicomponent chromene synthesis.

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